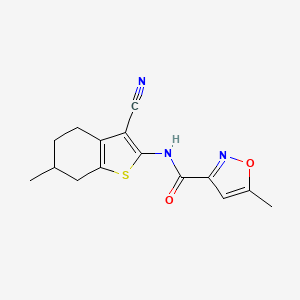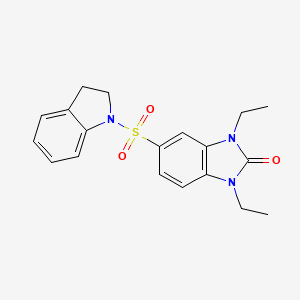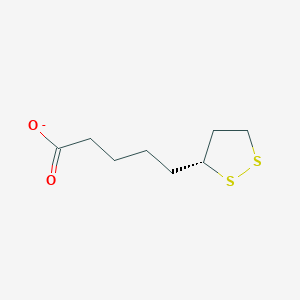![molecular formula C19H25NO4S B1223971 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid CAS No. 592473-65-9](/img/structure/B1223971.png)
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Overview
Description
Synthesis Analysis
AMAA is synthesized by the adamantylation of p-cresol with 1-adamantanol . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
The structure of AMAA has been confirmed by 1H and 13C NMR . The molecular formula is C19H25NO4S and the molecular weight is 363.5 g/mol.Chemical Reactions Analysis
The synthesis of AMAA involves various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing due to its high-quality reference standards which are crucial for ensuring accurate results . Its unique molecular structure makes it a valuable tool for the development of new medications and therapeutic agents.
Medicinal Chemistry
In the field of medicinal chemistry, adamantane derivatives, including this compound, are known for their biological activity. They are used to synthesize bioactive compounds that could serve as potential drug candidates .
Catalyst Development
The compound’s structure allows for its use in catalyst development. Its adamantane core can be functionalized to create catalysts that facilitate various chemical transformations, which are essential in industrial processes .
Nanomaterials
Due to its robust framework, this compound is explored for applications in nanomaterials. It can be incorporated into larger molecular structures to create materials with unique properties, such as increased thermal stability or specific reactivity patterns .
Antiviral Research
Studies suggest that derivatives of adamantane, like this compound, may exhibit antiviral properties. They could potentially inhibit viral replication processes, offering a pathway for the development of new antiviral drugs.
Liposome Research
In liposome research, adamantyl tripeptides, which share structural similarities with this compound, have been shown to affect the motional properties of lipids. This indicates potential applications in drug delivery systems where liposomes are used to transport therapeutic agents .
Surface Recognition
The compound’s structure allows for its use in surface recognition studies. It can be used to investigate interactions at the molecular level, which is crucial for the development of sensors and diagnostic tools .
properties
IUPAC Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNGPDPUCQUBES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331270 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
CAS RN |
592473-65-9 | |
| Record name | 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)
![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)

![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)
![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)


![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223913.png)